Enantiomer-Specific Bioactivity: S-(+)-Penflufen Demonstrates 7.8× Greater Potency Against Rhizoctonia solani Than R-(−)-Penflufen
Penflufen is produced and applied as a racemic mixture, but the two enantiomers exhibit markedly different intrinsic fungicidal activity. S-(+)-penflufen showed bioactivity against Rhizoctonia solani, Fusarium oxysporum, and Fusarium moniliforme that was 7.8-fold, 1.8-fold, and 4.7-fold greater, respectively, than that of R-(−)-penflufen [1]. Molecular docking revealed that S-(+)-penflufen forms stronger hydrogen bond interactions with Leu300 and enantiomer-specific hydrophobic interactions with Cys299, Arg91, and His93 in the SDH enzyme of R. solani, resulting in greater binding energy [1]. For target phytopathogen toxicity, the difference between S-(+)-penflufen and R-(−)-penflufen reached up to 148-fold for Rhizoctonia solani in an independent study [2]. The lower binding energy between the active site of SDH and S-(+)-penflufen contributed to this higher toxicity [2].
| Evidence Dimension | Fungicidal bioactivity (relative potency factor) |
|---|---|
| Target Compound Data | S-(+)-penflufen: factor of 7.8 vs R-(−) for R. solani; factor of 1.8 for F. oxysporum; factor of 4.7 for F. moniliforme |
| Comparator Or Baseline | R-(−)-penflufen (baseline factor = 1.0) |
| Quantified Difference | 7.8-fold higher activity for S-(+) enantiomer against R. solani |
| Conditions | In vitro bioassay; mycelial growth inhibition |
Why This Matters
This enantioselectivity indicates that the active fraction constitutes only approximately half of the racemic mixture; procurement of enantiopure S-(+)-penflufen could theoretically achieve equivalent efficacy at substantially reduced application rates, though commercial availability of enantiopure material is limited and would require formulation and registration.
- [1] Fang K, et al. Systematic evaluation of chiral fungicide penflufen for the bioactivity improvement and input reduction using alphafold2 models and transcriptome sequencing. J Hazard Mater. 2022;440:129729. View Source
- [2] Di S, et al. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry. Ecotoxicol Environ Saf. 2021;222:112534. View Source
